molecular formula C15H22O B14250411 1-Methoxy-3-(oct-4-en-4-yl)benzene CAS No. 416839-39-9

1-Methoxy-3-(oct-4-en-4-yl)benzene

Cat. No.: B14250411
CAS No.: 416839-39-9
M. Wt: 218.33 g/mol
InChI Key: KOUUFOWDKARWHN-UHFFFAOYSA-N
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Description

1-Methoxy-3-(oct-4-en-4-yl)benzene is an organic compound with the molecular formula C15H24O It is a derivative of benzene, where a methoxy group (-OCH3) and an oct-4-en-4-yl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(oct-4-en-4-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(oct-4-en-4-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond in the oct-4-en-4-yl group to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: HNO3, H2SO4, AlCl3, various temperatures depending on the reaction.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, alkylated benzene derivatives.

Scientific Research Applications

1-Methoxy-3-(oct-4-en-4-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, though specific applications are still under research.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(oct-4-en-4-yl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the oct-4-en-4-yl group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

    1-Methoxy-4-(1-propenyl)benzene:

    1-Methoxy-4-methylbenzene:

Uniqueness: 1-Methoxy-3-(oct-4-en-4-yl)benzene is unique due to its longer and more complex alkyl side chain, which can impart different physical and chemical properties compared to its simpler analogs

Properties

CAS No.

416839-39-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-methoxy-3-oct-4-en-4-ylbenzene

InChI

InChI=1S/C15H22O/c1-4-6-9-13(8-5-2)14-10-7-11-15(12-14)16-3/h7,9-12H,4-6,8H2,1-3H3

InChI Key

KOUUFOWDKARWHN-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CCC)C1=CC(=CC=C1)OC

Origin of Product

United States

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